molecular formula C18H14F3N3O3 B2356782 4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 672950-99-1

4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Cat. No. B2356782
CAS RN: 672950-99-1
M. Wt: 377.323
InChI Key: FMWKCZOCAVCHQF-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate, or 4-AAP-TFMBA, is a synthetic compound with a wide range of applications in scientific research. Its structure is composed of a phenyl group, an acetylamino group, a trifluoromethyl group, and a benzimidazole group. It is a versatile molecule that has been used in many areas of research, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Chemical Synthesis and Modification

  • The compound has been involved in various chemical synthesis processes, such as modification with hydroxyalkyl substituents, demonstrating moderate tuberculostatic activity in certain derivatives (Shchegol'kov et al., 2013).
  • It is also used in the synthesis of novel pyrazolo[3,4‐d]pyridazine, pyrido[1,2‐a]benzimidazole, pyrimido[1,2‐a]benzimidazole, and triazolo[4,3‐a]pyrimidine derivatives (Shaaban et al., 2008).

Pharmacological and Biological Applications

  • Optimization of a novel class of benzimidazole-based farnesoid X receptor (FXR) agonists demonstrated the use of related compounds to improve physicochemical and ADME properties, with significant lipid-lowering activity (Richter et al., 2011).
  • Synthesis and study of antibacterial and antifungal activities of derivatives indicated their effectiveness against various microbial strains, highlighting their potential in antimicrobial applications (Kaplancıklı et al., 2004).

Materials Science and Electronics

  • The compound has found application in the creation of solution-processible bipolar molecules for organic light-emitting diodes (OLEDs), indicating its utility in electronic and optical materials (Ge et al., 2008).

properties

IUPAC Name

(4-acetamidophenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c1-11(25)22-12-6-8-13(9-7-12)27-16(26)10-24-15-5-3-2-4-14(15)23-17(24)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWKCZOCAVCHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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